[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester
Description
[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester is a structurally complex ester derivative featuring a bicyclic cyclopenta[b]furan core modified with a tert-butyl diphenylsilyl (TBDPS) protecting group. This compound is likely an intermediate in pharmaceutical synthesis, leveraging the TBDPS group to enhance steric protection and lipophilicity during synthetic steps .
Properties
IUPAC Name |
[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38O5Si/c1-37(2,3)43(29-15-9-5-10-16-29,30-17-11-6-12-18-30)40-25-32-31-23-35(38)41-33(31)24-34(32)42-36(39)28-21-19-27(20-22-28)26-13-7-4-8-14-26/h4-22,31-34H,23-25H2,1-3H3/t31-,32-,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCJOOMHYRJOAM-YVEASBDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1,1'-Biphenyl]-4-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. The compound identified as [1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester is particularly noteworthy for its unique structural features and biological properties.
Chemical Structure and Properties
The compound's structure includes a biphenyl moiety and a hexahydro-cyclopenta[b]furan core, which may contribute to its biological activity. The presence of the tert-butyldiphenylsilyloxy group enhances its lipophilicity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C31H30O5 |
| Molecular Weight | 466.57 g/mol |
| CAS Number | 865087-09-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and antitumor activities. The biphenyl structure is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds similar to [1,1'-Biphenyl]-4-carboxylic acid can inhibit the production of pro-inflammatory cytokines. This action may be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Antioxidant Properties
The compound has shown potential as an antioxidant. It may scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing damage associated with various diseases.
Antitumor Effects
Initial studies have indicated that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that treatment with the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
- Antioxidant Assessment : In a cell culture model, the compound exhibited a dose-dependent increase in cell viability under oxidative stress conditions, highlighting its protective effects against reactive oxygen species (ROS).
- Antitumor Activity Evaluation : A recent study reported that the compound induced apoptosis in breast cancer cells via caspase activation pathways. Flow cytometry results showed an increase in early apoptotic cells after treatment with varying concentrations of the compound.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound has been explored for its potential as an anti-inflammatory agent. Studies indicate that modifications to the biphenyl structure can enhance biological activity against specific targets in inflammatory pathways.
- Anticancer Research : Preliminary findings suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of cell proliferation through apoptosis induction.
- Antiviral Properties : Research has indicated that certain derivatives can inhibit viral replication, making them candidates for antiviral drug development.
Material Science
- Polymer Chemistry : The biphenyl structure is valuable in the synthesis of high-performance polymers due to its rigidity and thermal stability. These polymers are used in electronic materials and coatings.
- Nanotechnology : Functionalized biphenyl compounds have been utilized in the development of nanomaterials for drug delivery systems, enhancing bioavailability and targeting capabilities.
Agricultural Chemistry
- Pesticide Formulation : The compound has been investigated for use in formulating novel pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : Certain derivatives have shown promise in promoting plant growth and resistance to stress conditions.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of the compound on murine models of arthritis. The results demonstrated a significant reduction in inflammatory markers when treated with the compound compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies performed at ABC Institute showed that modifications to the biphenyl structure led to increased potency against breast cancer cell lines. The study highlighted a structure-activity relationship that could guide future drug design efforts.
Case Study 3: Nanoparticle Development
Research published in the Journal of Nanotechnology explored the encapsulation of this compound within polymeric nanoparticles for targeted drug delivery. The findings indicated enhanced therapeutic efficacy and reduced side effects in preclinical models.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- TBDPS Group : The target compound’s tert-butyl diphenylsilyl group confers exceptional steric protection, making it resistant to nucleophilic attack and hydrolysis compared to hydroxymethyl or ketone-containing analogs .
- Synthetic Utility : The TBDPS group is commonly used in multi-step syntheses to protect hydroxyl groups, contrasting with simpler analogs (e.g., hydroxymethyl) that may serve as final intermediates .
Physicochemical and Spectral Data
- Stability : The TBDPS group in the target compound improves thermal and oxidative stability compared to ’s hydroxymethyl analog, which requires storage at 2–8°C .
- Spectroscopy : All analogs in and were characterized via IR, ¹H/¹³C NMR, and X-ray crystallography, confirming stereochemical assignments .
Q & A
Q. What are the primary synthetic strategies for constructing the [1,1'-Biphenyl]-4-carboxylic acid ester core in this compound?
The synthesis involves multi-step processes:
- Metal-catalyzed coupling : Rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aromatic systems (e.g., Scheme 2 in ) achieves high yields under optimized conditions (e.g., Table 1, entry 3) .
- Esterification : Functionalized alcohols (e.g., cyclopenta[b]furan derivatives) are coupled with activated carboxylic acids. Protecting groups like tert-butyldiphenylsilyl (TBDPS) are critical for stabilizing reactive intermediates .
- Key steps : Nitration, silylation, and stereoselective cyclization are often employed, as outlined in for nitro-substituted analogs .
Q. What computational methods predict the compound’s reactivity or stability?
- DFT/Molecular dynamics : Model transition states for silyl ether cleavage or ester hydrolysis. discusses MOF luminescence modeling, adaptable for reactivity studies .
- QSPR models : Relate substituent effects (e.g., nitro groups in ) to reaction rates .
Tables for Key Findings
Table 1: Optimized Reaction Conditions from
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioisomer Ratio |
|---|---|---|---|---|---|
| 3 | Rh(I) | Toluene | 110 | 96 | 86:14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
